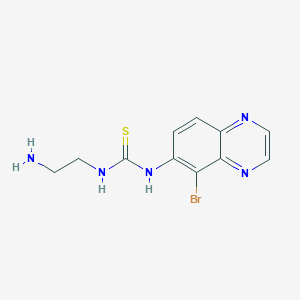

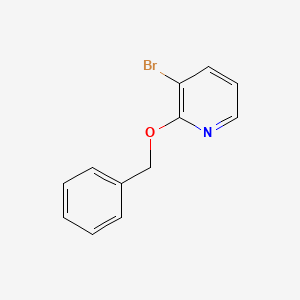

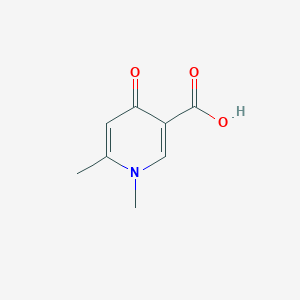

![molecular formula C8H7BrN2 B1283598 8-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 136117-93-6](/img/structure/B1283598.png)

8-Bromo-6-methylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

“8-Bromo-6-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 247.52 . This compound is typically stored at temperatures between 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “8-Bromo-6-methylimidazo[1,2-a]pyridine”, has been the subject of recent research . These synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The InChI code for “8-Bromo-6-methylimidazo[1,2-a]pyridine” is 1S/C8H7BrN2.ClH/c1-6-4-7 (9)8-10-2-3-11 (8)5-6;/h2-5H,1H3;1H . The InChI key is FZIAFYJNUYWRHR-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CN2C=CN=C2C (=C1)Br .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “8-Bromo-6-methylimidazo[1,2-a]pyridine”, are synthesized through various chemical reactions. The proposed mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

“8-Bromo-6-methylimidazo[1,2-a]pyridine” has a molecular weight of 211.06 g/mol . It has an XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

This compound is part of the imidazo[1,2-a]pyridine family, which includes molecules used in active pharmaceutical ingredients like antiulcer drugs and medications for insomnia and brain dysfunctions . The bromo and methyl groups may influence the compound’s activity and solubility, potentially leading to new drug discoveries.

Material Science

Imidazo[1,2-a]pyridines are recognized for their structural character in material science . The specific substituents on 8-Bromo-6-methylimidazo[1,2-a]pyridine could be explored for developing new materials with unique optical or electronic properties.

Organic Synthesis Intermediate

As an intermediate in organic chemical synthesis, this compound could be used to synthesize various other chemicals, possibly due to the reactivity of the bromo group which can undergo further transformations .

Fluorescent Probes

Derivatives of imidazo[1,2-a]pyridine have been used as fluorescent probes for the determination of mercury and iron ions . The specific structure of 8-Bromo-6-methylimidazo[1,2-a]pyridine might offer unique advantages in this application.

Pesticides and Fungicides

The broader family of imidazo[1,2-a]pyridines has found use in pesticides and fungicides . The addition of bromo and methyl groups could enhance these properties or lead to new types of agrochemicals.

Light-Sensitive Dyes

Imidazo[1,2-a]pyridines are also utilized as light-sensitive dyes . The unique structure of 8-Bromo-6-methylimidazo[1,2-a]pyridine could be investigated for its dyeing properties and stability under light exposure.

Safety and Hazards

The safety information for “8-Bromo-6-methylimidazo[1,2-a]pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including “8-Bromo-6-methylimidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .

Wirkmechanismus

Target of Action

8-Bromo-6-methylimidazo[1,2-a]pyridine is a complex compound with a unique structure. Imidazo[1,2-a]pyridine analogues, a class to which this compound belongs, have been recognized as valuable scaffolds in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their significant activity against various diseases . The interaction of these compounds with their targets often results in changes at the molecular level, affecting the function of the target proteins .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been noted for their wide range of applications in medicinal chemistry, suggesting that they may interact with multiple pathways .

Pharmacokinetics

One study on a related compound, q203, indicated pharmacokinetic profiles compatible with once-daily dosing .

Result of Action

Related compounds have shown significant activity against various diseases, indicating potential therapeutic effects .

Eigenschaften

IUPAC Name |

8-bromo-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXMXPBKRWDOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568169 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methylimidazo[1,2-a]pyridine | |

CAS RN |

136117-93-6 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

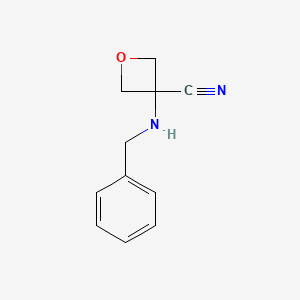

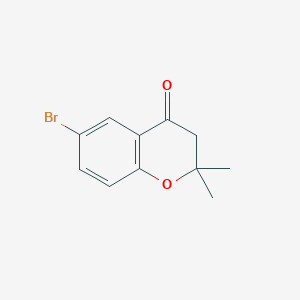

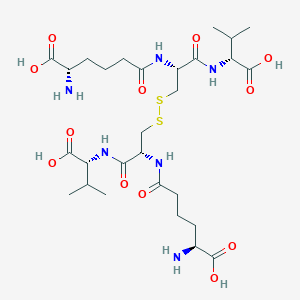

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

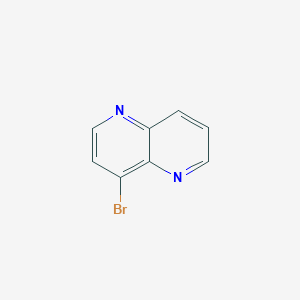

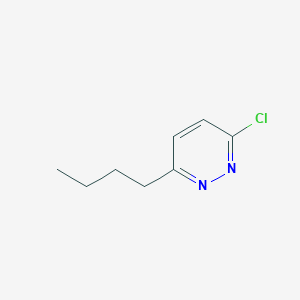

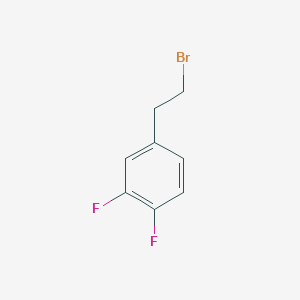

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

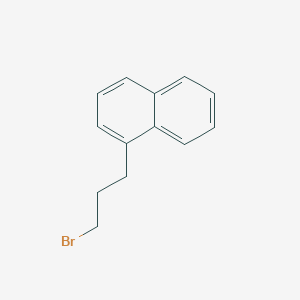

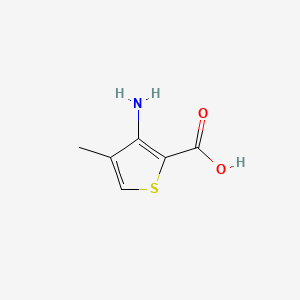

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)